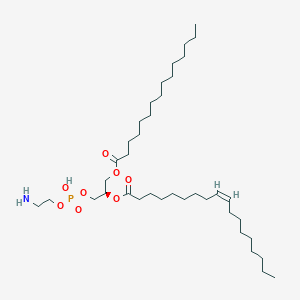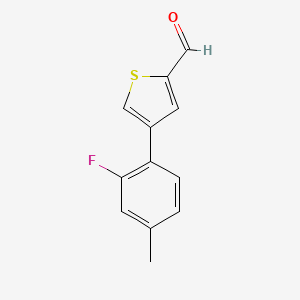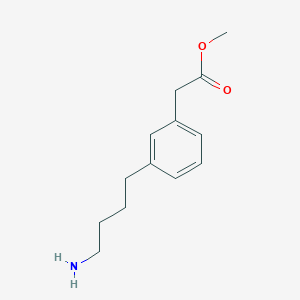![molecular formula C57H74N7O9PSi B12074653 N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite: is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides. This compound is particularly significant in the field of synthetic biology and medicinal chemistry due to its role in the synthesis of modified nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite involves multiple steps. The process typically starts with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl group at the N6 position. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is protected with a triisopropylsilyloxy (TIPS) group. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with different nucleophiles to form phosphodiester bonds.
Oxidation Reactions: The phosphite triester intermediate can be oxidized to a phosphate triester using oxidizing agents like iodine or tert-butyl hydroperoxide.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as alcohols or amines in the presence of a base like tetrazole.
Oxidation Reactions: Common oxidizing agents include iodine in the presence of water or tert-butyl hydroperoxide.
Major Products: The major products formed from these reactions are oligonucleotides with modified backbones, which are essential for various applications in molecular biology and therapeutic research .
Scientific Research Applications
N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite is widely used in:
Chemistry: As a building block for the synthesis of modified oligonucleotides.
Biology: In the study of gene expression and regulation through antisense oligonucleotides and small interfering RNAs (siRNAs).
Medicine: For the development of nucleic acid-based therapeutics, including antisense oligonucleotides and aptamers.
Industry: In the production of diagnostic tools and research reagents
Mechanism of Action
The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the elongation of the oligonucleotide chain . The molecular targets and pathways involved include the incorporation of modified nucleotides into DNA or RNA sequences, which can alter their stability, binding affinity, and resistance to nucleases .
Comparison with Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Used for the synthesis of oligonucleotides containing 2’-O-methyl adenosine.
DMT-2’-O-Me-U(Bz)-CE-Phosphoramidite: Used for the synthesis of oligonucleotides containing 2’-O-methyl uridine.
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite: Used for the synthesis of oligonucleotides containing 2’-O-methyl cytidine.
Uniqueness: N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite is unique due to its specific protective groups and the presence of the triisopropylsilyloxy group, which provides enhanced stability and resistance to nucleases compared to other similar compounds .
Properties
Molecular Formula |
C57H74N7O9PSi |
|---|---|
Molecular Weight |
1060.3 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65) |
InChI Key |
HEGHPQAIMBNAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)




![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)


